N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-N-(4-methoxyphenyl)amine
Description
N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-N-(4-methoxyphenyl)amine is a chemical compound that belongs to the class of pyrazole derivatives
Properties
Molecular Formula |
C16H14ClN3O |
|---|---|
Molecular Weight |
299.75 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-N-(4-methoxyphenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C16H14ClN3O/c1-21-14-8-6-13(7-9-14)18-16-10-15(19-20-16)11-2-4-12(17)5-3-11/h2-10H,1H3,(H2,18,19,20) |
InChI Key |
OWWHUUIJKRTCEI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NNC(=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-N-(4-methoxyphenyl)amine typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability. The reaction conditions are generally mild, and the process is metal-free, acid-free, and base-free .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-N-(4-methoxyphenyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-N-(4-methoxyphenyl)amine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-N-(4-methoxyphenyl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, pyrazole derivatives have been shown to inhibit certain enzymes involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound has similar structural features and biological activities.
1,3,5-trisubstituted-1H-pyrazoles: These compounds share the pyrazole core structure and exhibit similar chemical and biological properties.
Uniqueness
N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-N-(4-methoxyphenyl)amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl and 4-methoxyphenyl groups enhances its potential as a versatile building block for the synthesis of new compounds with tailored properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
